N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide
Description
N-{2-[(3,4-Dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide is a benzofuran-based compound featuring a 3,4-dimethoxybenzoyl moiety at position 2, a methyl group at position 3, and a furan-2-carboxamide substituent at position 5 of the benzofuran core. This structural complexity confers unique electronic and steric properties, making it a subject of interest in medicinal and synthetic chemistry.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6/c1-13-16-12-15(24-23(26)19-5-4-10-29-19)7-9-17(16)30-22(13)21(25)14-6-8-18(27-2)20(11-14)28-3/h4-12H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNREJRXRLWNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials to achieve high yields.
Chemical Reactions Analysis
Benzofuran Core
- Electrophilic Substitution : The electron-rich benzofuran ring undergoes electrophilic aromatic substitution (EAS) at positions 4 and 7. Nitration or halogenation may occur under acidic conditions .
- Oxidation : The methyl group at position 3 may oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H⁺) .
Carbonyl Groups
- Hydrolysis : The 3,4-dimethoxybenzoyl carbonyl is susceptible to acidic/basic hydrolysis, yielding 3,4-dimethoxybenzoic acid and the corresponding amine .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ could reduce the carbonyl to a CH₂ group.
Furan-2-Carboxamide
- Nucleophilic Acyl Substitution : The amide bond may hydrolyze under harsh acidic/basic conditions to form furan-2-carboxylic acid .
- Electrophilic Attack : The furan ring reacts with electrophiles (e.g., bromine) at position 5, forming di- or trisubstituted products .
Stability and Degradation
- Photodegradation : Benzofuran derivatives with electron-donating groups (e.g., methoxy) exhibit sensitivity to UV light, leading to ring-opening or dimerization .
- Thermal Stability : The compound likely decomposes above 250°C, with methoxy groups detaching as methanol or formaldehyde .
Biological and Pharmacological Reactivity
While no direct data exists for this compound, structurally related benzofuran carboxamides show:
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzofuran have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF7) and lung (NCI-H460) cancers. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to cell growth and survival .
Antimicrobial Properties
Research has demonstrated that compounds containing furan and benzofuran moieties possess notable antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, a related compound showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide may also exhibit similar properties .
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has been documented in several studies. These compounds often act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the dimethoxyphenyl group has been linked to enhanced biological activity due to its electron-donating effects, which can stabilize reactive intermediates during metabolic processes .
Table 1: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Dimethoxy Group | Enhances solubility and bioavailability |
| Benzofuran Core | Contributes to anticancer properties |
| Carbonyl Group | Increases reactivity with biological targets |
Organic Electronics
The unique electronic properties of this compound make it a candidate for organic electronic applications. Its ability to form stable films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transport is essential .
Drug Delivery Systems
In drug delivery research, the incorporation of this compound into polymer matrices has shown promise for controlled release systems due to its favorable degradation profile and biocompatibility .
Case Study 1: Anticancer Research
In a recent study, a series of benzofuran derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The results indicated that modifications at the carbonyl position significantly enhanced cytotoxicity, suggesting that this compound could be a lead compound for further development .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antibacterial efficacy of various benzofuran derivatives against clinical isolates of resistant bacterial strains. This compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
Physicochemical Data
- Melting Points : While direct data for the target compound are unavailable, Rip-B (a benzamide analog) exhibits a melting point of 90°C, suggesting that furan carboxamide derivatives may have lower melting points due to reduced symmetry .
- Solubility : The furan-2-carboxamide group may improve aqueous solubility compared to benzamide analogs, as seen in N-(benzoylphenyl)-5-methyl-2-furamides .
Biological Activity
N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core linked to a furan carboxamide moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of tubulin polymerization, similar to other compounds within the benzofuran class .
- Antioxidant Properties : The presence of methoxy groups in the structure is believed to enhance its antioxidant capabilities, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : There is evidence that this compound may act as an inhibitor of specific enzymes involved in cancer progression, although detailed studies are still required to elucidate these pathways.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
| Study | Model | Findings |
|---|---|---|
| Xia et al. (2022) | Human cancer cell lines | Showed significant inhibition of cell growth with IC50 values ranging from 10 µM to 20 µM across different lines. |
| Umesha et al. (2009) | Antioxidant assays | Demonstrated strong radical scavenging activity comparable to established antioxidants. |
| Kastrup et al. (2015) | Enzyme inhibition assays | Identified inhibition of specific kinases associated with cancer cell signaling pathways. |
Case Studies
- In Vitro Anticancer Activity : A study conducted by Xia et al. reported that this compound exhibited potent cytotoxicity against various human cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound induced apoptosis and inhibited cell cycle progression at micromolar concentrations .
- Antioxidant Efficacy : Research by Umesha et al. demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential use as a therapeutic agent for oxidative stress-related conditions .
- Enzyme Interaction Studies : Kastrup et al. explored the compound's ability to inhibit certain kinases involved in tumor growth signaling pathways, providing insights into its mechanism of action against cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
